Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Description
tert-Butyl Ester Group
Carboxylic Acid and Acetic Acid Groups
- Hydrogen-bonding capacity : The -COOH group at position 3 facilitates intermolecular interactions, increasing solubility in polar solvents.
- Acidity : The carboxylic acid (pKa ≈ 4.5) is more acidic than typical aliphatic carboxylic acids due to proximity to the strained BCP core.
The spatial arrangement of these groups creates a dipole moment oriented along the C1–C3 axis, influencing crystallinity and melting point.
Comparative Analysis with Related Bicyclic and Polycyclic Scaffolds
Bicyclo[2.2.1]heptane (Norbornane)
Cubane
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10(2,3)16-8(13)4-11-5-12(6-11,7-11)9(14)15/h4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGWJDDWNGIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester can be achieved through several synthetic routes. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Replacement:
Bicyclo[1.1.1]pentane (BCP) derivatives are increasingly recognized as effective bioisosteres for traditional aromatic rings in drug design. This substitution can enhance the potency and selectivity of pharmaceutical compounds while improving their pharmacokinetic profiles. The rigid structure of BCP allows for the design of drugs with improved activity against specific biological targets without the drawbacks associated with conventional aromatic systems .
Case Studies:
- γ-Secretase Inhibitors: Research has demonstrated that BCP motifs can replace phenyl rings in γ-secretase inhibitors, leading to compounds with enhanced oral bioavailability and reduced side effects .
- LpPLA2 Inhibitors: BCP has also been explored as a replacement for phenyl groups in lipoprotein-associated phospholipase A2 inhibitors, showcasing its potential in anti-inflammatory therapies .
Chemical Synthesis
Synthetic Routes:
The synthesis of Bicyclo[1.1.1]pentane-1-acetic acid derivatives typically involves:
- Diels-Alder Reactions: This cycloaddition reaction is crucial for constructing the bicyclo[1.1.1]pentane framework from simpler precursors.
- Functional Group Transformations: Subsequent reactions such as oxidation, reduction, and esterification further modify the compound to achieve desired functionalities .
Large-Scale Production:
Recent advancements in flow chemistry have enabled the large-scale synthesis of BCP compounds, significantly enhancing production efficiency while maintaining high purity levels. For instance, photochemical methods have been developed to construct the BCP core on a kilogram scale within a single day .
Material Science
Polymer Chemistry:
BCP structures have potential applications in polymer science due to their unique mechanical properties and thermal stability. They can serve as building blocks for creating novel polymers with enhanced performance characteristics.
Nanomaterials:
The incorporation of BCP motifs into nanomaterials could lead to innovative applications in drug delivery systems, where their structural rigidity may improve the stability and efficacy of therapeutic agents.
Mechanism of Action
The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Data
Key Studies :
- Photochemical Synthesis : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), a precursor for many derivatives, is synthesized via UV irradiation of [1.1.1]propellane in acetic acid .
Stability Data :
- The tert-butyl ester in the target compound demonstrates stability at pH 7.4 (t₁/₂ >24 hours), whereas methyl esters hydrolyze rapidly under physiological conditions .
Biological Activity
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and implications in drug design.
Overview of the Compound
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its rigid and strained structure. This rigidity can enhance the stability and bioavailability of drugs designed using this scaffold. The presence of functional groups such as carboxylic acid and ester further contributes to its reactivity and potential biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Diels-Alder Reaction : This cycloaddition reaction is essential for constructing the bicyclic framework.
- Functional Group Transformations : Subsequent reactions include oxidation, esterification, and formylation to introduce the desired functional groups.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives. One significant study demonstrated that compounds containing this bicyclic structure can act as mimetics for lipoxin A4 (LXA4), a key mediator in inflammation resolution. The synthesized BCP-containing synthetic lipoxin A4 mimetics showed high anti-inflammatory activity by significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% .
The mechanism by which bicyclo[1.1.1]pentane derivatives exert their biological effects often involves:
- Target Binding : The rigid structure allows these compounds to bind effectively to specific molecular targets, such as enzymes or receptors.
- Modulation of Signaling Pathways : By mimicking natural signaling molecules, these compounds can modulate inflammatory responses and other biological processes.
Comparative Analysis
A comparison with similar compounds reveals the unique properties of bicyclo[1.1.1]pentane derivatives:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-acetic acid | Rigid structure | Anti-inflammatory |
| Bicyclo[2.2.2]octane derivatives | Less rigid | Variable activity |
| Aromatic compounds | Planar structure | Often metabolically unstable |
The incorporation of the bicyclo[1.1.1]pentane core can enhance metabolic stability compared to traditional aromatic structures .
Study on Inflammatory Response Modulation
In a recent study focusing on the synthesis and biological evaluation of BCP-containing lipoxin A4 mimetics, researchers synthesized several analogs and tested their efficacy in modulating inflammatory responses in vitro. The results indicated that one specific analog exhibited an IC50 in the picomolar range, demonstrating potent anti-inflammatory effects .
ADME Profiling
Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that bicyclo[1.1.1]pentane derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic: What are the established synthetic methodologies for preparing Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester?
Methodological Answer:
The synthesis typically involves photochemical radical addition reactions. For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives (precursors) are synthesized via UV irradiation of [1.1.1]propellane with diacetyl compounds in pentane at −10°C . Subsequent esterification with tert-butanol under acidic or coupling-agent conditions introduces the tert-butyl ester group. Key steps include:
- Photolysis : Use a 450 W UV lamp for 8 hours to generate strained intermediates.
- Purification : Recrystallization from pentane/diethyl ether mixtures to isolate intermediates.
- Esterification : Employ tert-butyl protecting groups via standard coupling (e.g., DCC/DMAP) or acid-catalyzed ester exchange.
Table 1 : Representative Reaction Conditions for Precursor Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Photolysis | [1.1.1]propellane, 2,3-butanedione, UV, −10°C | 65–70% | |
| Esterification | tert-Butanol, DCC, DMAP, DCM | 80–85% |
Basic: How is the compound characterized structurally, given limited vendor-provided analytical data?
Methodological Answer:
Researchers must employ a combination of techniques:
- NMR Spectroscopy : Bridgehead protons in bicyclo[1.1.1]pentane derivatives exhibit distinct upfield shifts (δ 1.5–2.5 ppm for bridgehead CH2 groups). The tert-butyl ester appears as a singlet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₁₃H₂₀O₄: 264.1362).
- Infrared (IR) Spectroscopy : Ester C=O stretches appear at ~1720 cm⁻¹, and carboxylic acid O-H (if present) at ~2500–3000 cm⁻¹ .
Note : Sigma-Aldrich explicitly states that analytical data are not provided for early-discovery compounds, necessitating in-house validation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis or degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water contact (risk of gas formation), and dispose as hazardous waste .
Advanced: How does the bicyclo[1.1.1]pentane core influence reactivity in medicinal chemistry applications?
Methodological Answer:
The strained bicyclo[1.1.1]pentane acts as a bioisostere for phenyl rings, improving metabolic stability and reducing rotatable bonds. For example:
- Radical Stability : The central C–C bond facilitates radical trapping, enabling functionalization at bridgehead positions .
- Drug Design : In LPPLA2 inhibitors, bicyclo[1.1.1]pentane derivatives exhibit enhanced binding affinity compared to planar aromatics due to reduced steric hindrance .
Table 2 : Comparative Bioisosteric Properties
| Property | Bicyclo[1.1.1]pentane | Benzene |
|---|---|---|
| LogP | 1.8–2.3 | 2.1–2.5 |
| TPSA (Ų) | ~40 | ~0 |
| Metabolic Stability | High | Moderate |
Advanced: What computational methods are used to predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy (~70 kcal/mol for bicyclo[1.1.1]pentane) and reaction pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in tert-butyl ester hydrolysis to predict degradation kinetics.
- Docking Studies : Model interactions with target enzymes (e.g., LPPLA2) to rationalize bioisosteric efficacy .
Advanced: How can contradictory spectral data from different synthesis batches be resolved?
Methodological Answer:
- Batch Comparison : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, unexpected peaks may arise from residual solvents (e.g., pentane in diethyl ether washes) .
- X-ray Crystallography : Resolve ambiguities in bridgehead substitution patterns.
- Isotopic Labeling : Introduce ¹³C labels at bridgehead carbons to track reaction intermediates .
Case Study : A 2022 study resolved discrepancies in ester hydrolysis rates by identifying trace acidic impurities via LC-MS, leading to revised purification protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
